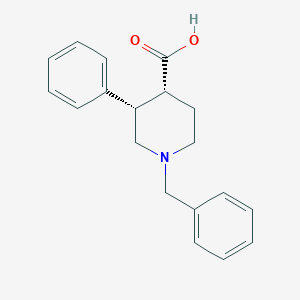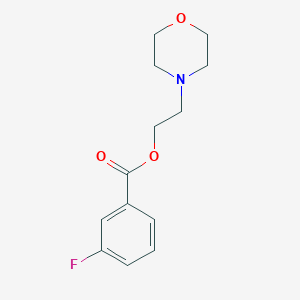
2-(Diethylamino)ethyl 2-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)ethyl 2-bromobenzoate, also known as DEET, is a chemical compound that is commonly used as an insect repellent. DEET was first developed by the United States Army in 1946 and has since become the most widely used insect repellent in the world. DEET is known for its ability to repel a wide range of insects, including mosquitoes, ticks, and fleas.
科学的研究の応用
2-(Diethylamino)ethyl 2-bromobenzoate is widely used as an insect repellent, but it also has other scientific research applications. 2-(Diethylamino)ethyl 2-bromobenzoate has been shown to have antimicrobial properties and has been used to inhibit the growth of bacteria and fungi. 2-(Diethylamino)ethyl 2-bromobenzoate has also been studied for its potential use as a drug delivery system. 2-(Diethylamino)ethyl 2-bromobenzoate has been shown to enhance the transdermal delivery of drugs, which could be useful in the development of new drug delivery systems.
作用機序
The mechanism of action of 2-(Diethylamino)ethyl 2-bromobenzoate as an insect repellent is not fully understood. It is believed that 2-(Diethylamino)ethyl 2-bromobenzoate works by interfering with the insect's ability to detect human odors. 2-(Diethylamino)ethyl 2-bromobenzoate may also interfere with the insect's ability to detect carbon dioxide, which is a key component of human breath. 2-(Diethylamino)ethyl 2-bromobenzoate may also act as an irritant to insects, causing them to avoid contact with the treated surface.
Biochemical and Physiological Effects:
2-(Diethylamino)ethyl 2-bromobenzoate has been shown to have a number of biochemical and physiological effects. 2-(Diethylamino)ethyl 2-bromobenzoate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the transmission of nerve impulses. 2-(Diethylamino)ethyl 2-bromobenzoate has also been shown to affect the activity of ion channels in nerve cells. 2-(Diethylamino)ethyl 2-bromobenzoate has been shown to have a low level of toxicity in humans, but it can cause skin irritation and other adverse effects in some individuals.
実験室実験の利点と制限
2-(Diethylamino)ethyl 2-bromobenzoate has a number of advantages for use in lab experiments. 2-(Diethylamino)ethyl 2-bromobenzoate is readily available and relatively inexpensive. 2-(Diethylamino)ethyl 2-bromobenzoate is also stable under a wide range of conditions, making it easy to store and transport. However, 2-(Diethylamino)ethyl 2-bromobenzoate can be toxic to some laboratory animals, and care should be taken when handling 2-(Diethylamino)ethyl 2-bromobenzoate in the laboratory.
将来の方向性
There are a number of future directions for research on 2-(Diethylamino)ethyl 2-bromobenzoate. One area of research is the development of new insect repellents that are more effective and have fewer side effects than 2-(Diethylamino)ethyl 2-bromobenzoate. Another area of research is the development of new drug delivery systems that use 2-(Diethylamino)ethyl 2-bromobenzoate as a transdermal enhancer. Finally, there is a need for more research on the biochemical and physiological effects of 2-(Diethylamino)ethyl 2-bromobenzoate, particularly in humans.
合成法
The synthesis of 2-(Diethylamino)ethyl 2-bromobenzoate involves the reaction of 2-bromobenzoic acid with diethylaminoethanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions for several hours. The resulting product is then purified by recrystallization.
特性
製品名 |
2-(Diethylamino)ethyl 2-bromobenzoate |
|---|---|
分子式 |
C13H18BrNO2 |
分子量 |
300.19 g/mol |
IUPAC名 |
2-(diethylamino)ethyl 2-bromobenzoate |
InChI |
InChI=1S/C13H18BrNO2/c1-3-15(4-2)9-10-17-13(16)11-7-5-6-8-12(11)14/h5-8H,3-4,9-10H2,1-2H3 |
InChIキー |
WPZPFFHVCJCRKE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=CC=C1Br |
正規SMILES |
CCN(CC)CCOC(=O)C1=CC=CC=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[Benzyl(methyl)amino]propan-2-yl 2,4-dichlorobenzoate](/img/structure/B257237.png)
![9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257240.png)

![2-[(Dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B257243.png)




![2-[Benzyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B257252.png)
![2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate](/img/structure/B257253.png)



